p-Cl-Amlodipine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amlodipine, also known under the brand name Norvasc among others, is a calcium channel blocker medication used to treat high blood pressure, coronary artery disease (CAD), and variant angina . It is taken orally and is a long-acting calcium channel blocker of the dihydropyridine type .

Synthesis Analysis

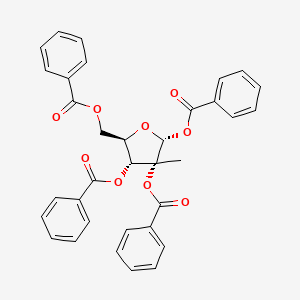

Amlodipine was first patented in 1982 and approved as a prescription drug in 1990 . The synthetic route for making amlodipine comprises forming the corresponding amino-group protected precursor followed by deprotection . The process provides for the formation of compounds of formula (1) in good yield and purity .Molecular Structure Analysis

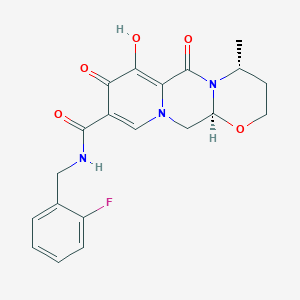

Amlodipine is a dihydropyridine calcium channel blocker . It has a molar mass of 408.88 g·mol −1 . The IUPAC name for Amlodipine is (RS)-3-ethyl 5-methyl 2- [ (2-aminoethoxy)methyl]-4- (2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate .Chemical Reactions Analysis

Amlodipine is heavily (approximately 90%) converted to inactive metabolites via hepatic breakdown with 10% of the parent compound and 60% of the metabolites found excreted in the urine .Physical And Chemical Properties Analysis

The antihypertensive drug substance amlodipine besylate crystallizes in two stable crystal forms, an anhydrate and a hitherto unknown monohydrate . Both forms have been characterized by thermal analysis, X-ray powder diffractometry, FTIR- and FT Raman spectroscopy .Scientific Research Applications

Antihypertensive Drug

Amlodipine, including p-Cl-Amlodipine, belongs to a 1,4-dihydropyridine (DHP) family of L-Type Ca 2+ -channels (LCC) blockers . It is widely used to treat high blood pressure .

Treatment for Coronary Artery Disease

Amlodipine is also used in the treatment of coronary artery disease .

Treatment for Angina Pectoris

Angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart, can also be treated with Amlodipine .

Anti-SARS-CoV-2 Activity

Recent data show that Amlodipine has potent anti-SARS-CoV-2 activity . This suggests its potential use in the treatment or prevention of COVID-19.

Cellular Imaging

Amlodipine’s weak fluorescence in aqueous solutions can be enhanced in a cellular environment, allowing for its direct visualization in live cells . This property is useful in fluorescence microscopy and can be used for drug uptake monitoring .

Pharmaceutical Analysis

Amlodipine can be simultaneously determined with other drugs like Aliskiren in tablets by High-Performance Liquid Chromatography (HPLC) . This method is validated for specificity, linearity, precision, accuracy, and robustness .

Mechanism of Action

Target of Action

p-Cl-Amlodipine, also known as Amlodipine, is a calcium channel blocker used to treat hypertension and angina . It primarily targets the L-type calcium channels located in the vascular smooth muscle and cardiac muscle cells .

Mode of Action

Amlodipine inhibits the movement of calcium ions into these cells, which results in the relaxation of the coronary vascular smooth muscle and coronary vasodilation . This leads to a reduction in peripheral vascular resistance, causing a decrease in blood pressure .

Biochemical Pathways

The inhibition of calcium ion influx by Amlodipine affects the contraction of cardiac muscle and vascular smooth muscle cells . This action disrupts the calcium-dependent signaling pathways, leading to vasodilation and a decrease in blood pressure .

Pharmacokinetics

Following oral administration, Amlodipine has a bioavailability of 60 to 65%, and plasma concentrations rise gradually to peak 6 to 8 hours after administration . It is extensively metabolized in the liver, with a terminal elimination half-life of 40 to 50 hours . The volume of distribution is large (21 L/kg), and there is a high degree of protein binding (98%) .

Result of Action

The molecular and cellular effects of Amlodipine’s action include the relaxation of the arterial smooth muscle, leading to vasodilation and a reduction in blood pressure . It readily penetrates the plasma membrane and accumulates in the intracellular vesicles .

Action Environment

While specific studies on the influence of environmental factors on the action of p-Cl-Amlodipine are limited, it is known that factors such as diet can influence the efficacy of antihypertensive medications . Additionally, formulation parameters and physiological environment can affect Amlodipine release kinetics when encapsulated in biodegradable polymers .

Future Directions

The management of acute ischemic stroke has undergone a paradigm shift in the past decade, largely led by endovascular thrombectomy, with contributions through improvements in thrombectomy devices, medical management, and stroke workflows . Amlodipine, with its unique properties, may provide enhanced cardiovascular protections compared with other antihypertensive agents .

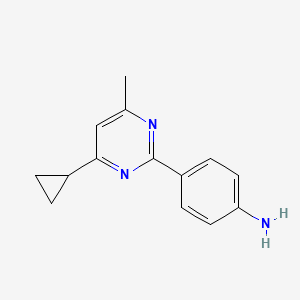

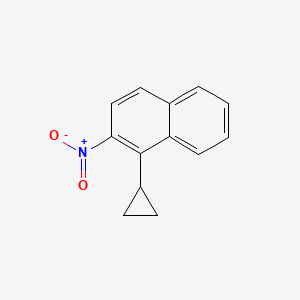

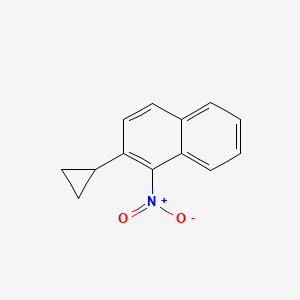

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of p-Cl-Amlodipine involves the substitution of a chlorine atom at the para position of amlodipine.", "Starting Materials": [ "Amlodipine besylate", "Sodium hydroxide", "4-chlorobenzaldehyde", "Acetic anhydride", "Acetone", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate" ], "Reaction": [ "Amlodipine besylate is dissolved in water and treated with sodium hydroxide to liberate amlodipine.", "4-chlorobenzaldehyde is reacted with amlodipine in the presence of acetic anhydride to form p-Cl-Amlodipine intermediate.", "The intermediate is then purified by recrystallization using acetone as a solvent.", "The purified intermediate is dissolved in ethyl acetate and treated with hydrochloric acid to form p-Cl-Amlodipine hydrochloride salt.", "The salt is then isolated by filtration and washed with water and sodium chloride solution." ] } | |

CAS RN |

90445-02-6 |

Molecular Formula |

C₂₀H₂₅ClN₂O₅ |

Molecular Weight |

408.88 |

synonyms |

3-Ethyl 5-methyl Ester 2-[(2-Aminoethoxy)methyl]-4-(4-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.